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Compound of Interest

Compound Name:
6-iodo-1H-indazole-3-

carbaldehyde

CAS No.: 885518-80-9

Cat. No.: B3293561

Get Quote

Executive Summary & Strategic Importance
The 6-iodo-1H-indazole-3-carbaldehyde scaffold represents a high-value "bifunctional hub" in

medicinal chemistry, particularly for kinase inhibitor discovery (e.g., VEGFR, CDK, and Axitinib

analogues). Its value lies in its orthogonal reactivity:

C3-Aldehyde: A versatile electrophile for extending carbon chains or building heterocycles.

C6-Iodide: A robust handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Buchwald-Hartwig).

The Challenge: The primary operational risk is the chemoselectivity required to functionalize

the C3-aldehyde without compromising the C6-iodide (susceptible to lithium-halogen exchange

or premature oxidative addition) or the N1-nitrogen (acidic proton, pKa ~14).

This guide details three validated protocols for transforming the C3-aldehyde, designed to

preserve the C6-iodide integrity for subsequent "hinge-binder" installation.
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Strategic Analysis: The Order of Operations
Before initiating benchwork, the synthetic route must be planned to avoid protecting group

conflicts.

Diagram 1: Orthogonal Functionalization Strategy

6-Iodo-1H-indazole-3-carbaldehyde
(Bifunctional Core)
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Caption: Strategic workflow illustrating the divergence of C3-functionalization pathways while

preserving the C6-iodine handle for late-stage diversification.

Protocol 1: Reductive Amination (Library Synthesis)
Objective: Conversion of the C3-aldehyde to a secondary or tertiary amine. Mechanism:

Formation of an iminium ion followed by reduction. Critical Control: Use of Sodium

Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃. STAB is milder, does not

reduce the aldehyde/ketone without amine coordination, and avoids toxic cyanide byproducts.

Reagents & Equipment[1][2][3][4]
Substrate: 6-Iodo-1H-indazole-3-carbaldehyde (1.0 equiv)

Amine: Primary or Secondary Amine (1.1–1.2 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
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Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
Imine Formation (The "Pre-Stir"):

In a dry vial, dissolve the indazole-aldehyde in DCE (0.1 M concentration).

Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv).

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

Validation: Monitor by TLC or LCMS. You should see the aldehyde peak (UV active) shift

to a more polar imine/iminium species.

Reduction:

Add STAB (1.5 equiv) in a single portion.

Stir at RT for 2–16 hours.

Note: Gas evolution (H₂) may occur; ensure the vessel is vented or has headspace.

Quench & Workup:

Quench with saturated aqueous NaHCO₃ (gas evolution!).

Extract with DCM or EtOAc (x3).

Wash combined organics with Brine, dry over Na₂SO₄.

Self-Validating QC:

1H NMR: Disappearance of the aldehyde singlet at ~10.2 ppm. Appearance of benzylic

methylene protons (Indazole-CH₂-N) at ~3.8–4.5 ppm.

Mass Spec: Observe [M+H]⁺ corresponding to the amine. Ensure the Iodine isotope

pattern (M and M+127 gap is not visible, but mass matches) and lack of de-iodination ([M-

I+H] species).
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Protocol 2: Wittig Olefination (Chain Extension)
Objective: Conversion of C3-CHO to an alkene (e.g., acrylates, styrenes). Critical Control:Base

Selection. The N1-proton is acidic. Strong bases like n-BuLi will cause Lithium-Halogen

Exchange at the C6-position (destroying the iodide) and deprotonate N1. Solution: Use "Softer"

bases (NaH, KOtBu) or stabilized ylides that require weaker bases.

Reagents
Phosphonium Salt: R-CH₂-PPh₃⁺ X⁻ (1.2 equiv)

Base: Potassium tert-butoxide (KOtBu) or NaH (2.5 equiv). Note: Excess base is needed to

deprotonate N1 first, or protect N1 prior to reaction.

Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology
Ylide Generation:

Suspend phosphonium salt in THF at 0°C.

Add KOtBu (2.5 equiv) dropwise. Solution typically turns yellow/orange.

Stir for 30 mins. Note: The first equivalent of base deprotonates the Indazole-NH if

unprotected; the second generates the ylide.

Coupling:

Add 6-iodo-1H-indazole-3-carbaldehyde (dissolved in minimal THF) dropwise.

Warm to RT and stir for 4–12 hours.

Workup:

Pour into dilute NH₄Cl solution.

Extract with EtOAc.[1][2][3]
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Purification: Triphenylphosphine oxide (TPPO) is a byproduct. Remove via column

chromatography (TPPO is very polar) or trituration with hexanes/ether.

Diagram 2: Decision Logic for Base Selection

Start: Wittig Reaction

Is N1-Position Protected?

Yes (e.g., THP, SEM) No (Free NH)

Use 1.1 eq Base
(NaH, LiHMDS)

Use >2.2 eq Base
(Account for NH deprotonation)

CRITICAL: Avoid n-BuLi
(Risk of I-Li exchange)
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Caption: Decision tree for base stoichiometry in Wittig reactions involving the acidic indazole

scaffold.

Protocol 3: Heterocycle Construction (Imidazole
Formation)
Objective: Converting the aldehyde into a benzimidazole or imidazole moiety (common in

kinase inhibitors). Reaction: Condensation with 1,2-diamines followed by oxidation.

Reagents
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Diamine: 1,2-Phenylenediamine (1.0 equiv).

Oxidant/Catalyst: Na₂S₂O₅ (Sodium metabisulfite) or Air/O₂.

Solvent: DMF or EtOH at reflux.

Methodology
Dissolve aldehyde and diamine in DMF.

Add Na₂S₂O₅ (1.2 equiv).

Heat to 100°C for 4 hours.

Result: The aldehyde carbon becomes the C2-position of the new imidazole ring.

Validation: 1H NMR will show the loss of the aldehyde proton and the appearance of the new

aromatic system signals.

Quantitative Data Summary
Parameter

6-Iodo-1H-indazole-3-
carbaldehyde

Operational Note

Molecular Weight 272.04 g/mol

Solubility DMSO, DMF, THF Poor in water/hexanes.

Aldehyde 1H NMR δ ~10.2 ppm (s)
Diagnostic handle for reaction

monitoring.

N1-H Acidity pKa ~13.8
Reacts with bases; requires

protection or excess base.

C6-I Stability Sensitive to Li/Mg
Avoid halogen-metal exchange

conditions.

Storage 2-8°C, Inert Gas
Aldehydes oxidize to

carboxylic acids in air.

Troubleshooting & "Self-Validating" Systems
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Issue: Low Yield in Reductive Amination.

Diagnosis: Incomplete imine formation.

Fix: Add molecular sieves (4Å) or Ti(OiPr)₄ to drive water removal during the "Pre-Stir"

phase.

Issue: Loss of Iodine.

Diagnosis: Appearance of de-iodinated product in MS.

Fix: Check if Pd contaminants were present (from previous steps) or if a strong lithiating

agent was used. Stick to STAB or NaBH₄.

Issue: "Dimers" in Synthesis.

Context: If synthesizing the starting material via nitrosation of indole, dimers can form.[4]

Fix: Maintain dilute conditions and slow addition of the indole to the nitrite solution.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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